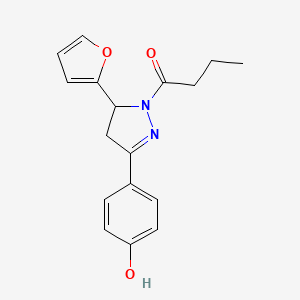

1-(5-(furan-2-yl)-3-(4-hydroxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl)butan-1-one

Description

The compound 1-(5-(furan-2-yl)-3-(4-hydroxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl)butan-1-one belongs to the pyrazoline class of heterocyclic molecules, characterized by a five-membered ring containing two adjacent nitrogen atoms. Pyrazoline derivatives are widely studied for their diverse biological activities, including antitumor, antimicrobial, and antioxidant properties . The target compound features a furan-2-yl substituent at position 5 and a 4-hydroxyphenyl group at position 3 of the pyrazoline core, with a butan-1-one side chain.

Properties

IUPAC Name |

1-[3-(furan-2-yl)-5-(4-hydroxyphenyl)-3,4-dihydropyrazol-2-yl]butan-1-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H18N2O3/c1-2-4-17(21)19-15(16-5-3-10-22-16)11-14(18-19)12-6-8-13(20)9-7-12/h3,5-10,15,20H,2,4,11H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LUDSYKJVGFRSFA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC(=O)N1C(CC(=N1)C2=CC=C(C=C2)O)C3=CC=CO3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H18N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

298.34 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of 1-(5-(furan-2-yl)-3-(4-hydroxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl)butan-1-one typically involves multi-step organic reactions. One common synthetic route includes the following steps:

Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine with an appropriate diketone.

Attachment of the furan ring: The furan ring can be introduced via a coupling reaction with a furan-containing reagent.

Introduction of the hydroxyphenyl group: This step often involves electrophilic aromatic substitution to attach the hydroxyphenyl group to the pyrazole ring.

Final assembly: The final step involves the coupling of the intermediate compounds to form the target molecule.

Industrial production methods may involve optimization of these steps to improve yield and purity, often using catalysts and controlled reaction conditions to enhance efficiency.

Chemical Reactions Analysis

1-(5-(furan-2-yl)-3-(4-hydroxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl)butan-1-one can undergo various chemical reactions, including:

Oxidation: The hydroxyphenyl group can be oxidized to form quinones.

Reduction: The carbonyl group in the butanone moiety can be reduced to an alcohol.

Substitution: The furan and pyrazole rings can participate in electrophilic and nucleophilic substitution reactions.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various electrophiles and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Pharmacological Applications

The compound exhibits a wide range of therapeutic properties , making it a candidate for various medical applications:

- Antioxidant Activity : Studies indicate that compounds containing furan and pyrazole moieties demonstrate significant antioxidant properties, which can help mitigate oxidative stress in biological systems .

- Anti-inflammatory Effects : The presence of the hydroxyphenyl group enhances the anti-inflammatory potential of this compound. Research shows that similar derivatives exhibit inhibition of pro-inflammatory cytokines, suggesting possible applications in treating inflammatory diseases .

- Anticancer Properties : Pyrazole derivatives have been explored for their anticancer effects. The compound may induce apoptosis in cancer cells through various biochemical pathways, making it a candidate for cancer therapy .

- Antimicrobial Activity : The furan ring is known to enhance the antimicrobial properties of compounds. Preliminary studies suggest that this compound may be effective against various bacterial and fungal strains .

Agricultural Applications

In the agricultural sector, the compound's bioactivity can be harnessed for:

- Pesticidal Activity : Compounds with furan and pyrazole structures have shown promise as pesticides due to their ability to disrupt biological processes in pests. This compound may serve as a basis for developing new agrochemicals that are effective yet environmentally friendly .

Material Science Applications

The unique structural features of 1-(5-(furan-2-yl)-3-(4-hydroxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl)butan-1-one also lend themselves to applications in material science:

- Photochromic Materials : Research into similar compounds suggests potential applications in developing photochromic materials that change color upon exposure to light. This could lead to innovations in smart materials and sensors .

Case Studies

Several studies have documented the applications of compounds related to this compound:

Mechanism of Action

The mechanism of action of 1-(5-(furan-2-yl)-3-(4-hydroxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl)butan-1-one involves its interaction with various molecular targets. The hydroxyphenyl group can participate in hydrogen bonding and π-π interactions, while the pyrazole ring can act as a ligand for metal ions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.

Comparison with Similar Compounds

1-[5-(4-Bromophenyl)-3-(4-fluorophenyl)-4,5-dihydro-1H-pyrazol-1-yl]butan-1-one

1-[5-(4-Hydroxyphenyl)-3-(2-thienyl)-4,5-dihydro-1H-pyrazol-1-yl]-2-(1-piperidinyl)ethanone

- Substituents :

- Position 5: 4-Hydroxyphenyl (electron-donating hydroxyl).

- Position 3: 2-Thienyl (sulfur-containing heterocycle).

- Molecular Weight : 369.48 g/mol .

- Key Differences: The thienyl group introduces sulfur, which may enhance π-π stacking interactions compared to the furan in the target compound.

1-{3-(4-Chlorophenyl)-5-[4-(Propan-2-yl)phenyl]-4,5-dihydro-1H-pyrazol-1-yl}propan-1-one

- Substituents :

- Position 3: 4-Chlorophenyl (electron-withdrawing chlorine).

- Position 5: 4-Isopropylphenyl (hydrophobic isopropyl group).

- The isopropyl group introduces steric bulk, which could reduce crystallinity compared to the target compound’s planar furan ring .

Research Findings and Implications

- Crystallography: Halogenated derivatives (e.g., bromo/fluoro) exhibit triclinic packing due to strong intermolecular halogen bonds, whereas the target compound’s hydroxyl and furan groups may favor monoclinic or orthorhombic systems .

- Bioactivity : Pyrazolines with electron-donating groups (e.g., hydroxyl, thienyl) show enhanced antioxidant and antimicrobial activity compared to halogenated analogs .

- Synthetic Methods : The target compound can be synthesized via Claisen-Schmidt condensation followed by cyclization, similar to methods used for bromo/fluoro derivatives .

Biological Activity

1-(5-(furan-2-yl)-3-(4-hydroxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl)butan-1-one is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews the synthesis, biological properties, and potential therapeutic applications of this compound, supported by case studies and research findings.

The compound's structure includes a furan moiety and a pyrazole ring, which are known to contribute to its biological activity. The IUPAC name is 1-[5-(furan-2-yl)-3-(4-hydroxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl]butan-1-one. Its molecular formula is with a molecular weight of 270.28 g/mol.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions. Common methods include:

- Cyclization : Involves the reaction of hydrazones with α,β-unsaturated carbonyl compounds under controlled conditions.

- Optimization : Reaction conditions such as temperature and pH are critical for achieving high yields and purity.

Anticancer Activity

Research has demonstrated that derivatives of this compound exhibit significant anticancer properties. For instance:

- Case Study : A study evaluated the cytotoxic effects of similar pyrazole derivatives on various cancer cell lines, showing promising IC50 values comparable to standard chemotherapeutics like doxorubicin .

Antioxidant Activity

The compound has also been reported to possess antioxidant properties, which can protect against oxidative stress:

- Mechanism : It is believed that the hydroxyl groups in the structure play a crucial role in scavenging free radicals, thereby reducing oxidative damage in cells.

Antimicrobial Activity

The antimicrobial potential of this compound has been explored against various pathogens:

- Research Findings : A series of synthesized derivatives were tested for their antibacterial and antifungal activities, with some showing effectiveness similar to established antibiotics .

Molecular docking studies have provided insights into how this compound interacts with target proteins:

- Binding Affinity : The interactions primarily involve hydrogen bonding and hydrophobic contacts with active sites on enzymes such as acetylcholinesterase (AChE) and carbonic anhydrases (CA) .

Comparative Analysis with Similar Compounds

To understand the unique properties of this compound, it is essential to compare it with similar pyrazole derivatives:

| Compound Name | Structure | Biological Activity |

|---|---|---|

| 5-(furan-2-yl)-3-(p-tolyl)-4,5-dihydro-1H-pyrazole | Structure | Antimicrobial |

| 5-(furan-2-yl)-3-(4-methoxyphenyl)-4,5-dihydro-1H-pyrazole | Structure | Anticancer |

Q & A

Q. What synthetic methodologies are optimal for preparing this pyrazoline derivative, and how can reaction conditions be optimized?

The compound can be synthesized via cyclocondensation of a substituted chalcone (e.g., 3-(furan-2-yl)-1-(4-hydroxyphenyl)prop-2-en-1-one) with hydrazine hydrate. Key steps include:

- Reagent selection : Use butyric acid as a solvent under reflux (8–10 hours) to promote cyclization .

- Catalyst optimization : Piperidine in anhydrous ethanol enhances reaction efficiency for analogous pyrazoline syntheses .

- Purification : Recrystallization from ethanol or DMF yields single crystals suitable for X-ray analysis .

- Yield improvement : Adjust molar ratios (e.g., 1:1.2 ketone:hydrazine) and monitor reaction progress via TLC.

Q. How can the compound’s purity and structural integrity be validated?

- Chromatography : Use HPLC with a C18 column (acetonitrile/water mobile phase) to assess purity (>95%) .

- Spectroscopy : Confirm the pyrazoline ring via -NMR (δ 3.2–4.1 ppm for diastereotopic protons) and IR (C=O stretch at ~1680 cm) .

- Crystallography : Single-crystal X-ray diffraction (Cu-Kα radiation) resolves bond lengths (e.g., N–N: 1.38–1.42 Å) and dihedral angles between aromatic substituents .

Q. What preliminary biological assays are suitable for evaluating its bioactivity?

- Antimicrobial screening : Use agar diffusion assays against Staphylococcus aureus and Escherichia coli with ampicillin as a positive control .

- Antioxidant testing : Measure DPPH radical scavenging activity (IC values) and compare to ascorbic acid .

- Cytotoxicity : Employ MTT assays on human cell lines (e.g., HEK-293) to establish safe concentration ranges .

Advanced Research Questions

Q. How do substituents (furan, hydroxyphenyl) influence electronic properties and bioactivity?

- Computational analysis : Perform DFT calculations (B3LYP/6-31G*) to map electrostatic potential surfaces, revealing electron-rich regions (e.g., furan oxygen) for ligand-receptor interactions .

- Structure-activity relationships (SAR) : Compare bioactivity with analogs (e.g., 4-chlorophenyl or methoxy substitutions) to identify pharmacophoric groups .

- Solubility studies : LogP values (~2.8) predict moderate lipophilicity, suggesting formulation with cyclodextrins for enhanced bioavailability .

Q. How can contradictory bioactivity data across studies be resolved?

- Assay standardization : Control variables like microbial strain (ATCC vs. clinical isolates) and incubation time .

- Crystal polymorphism : Characterize polymorphs via PXRD; different crystal packing may alter dissolution rates and bioactivity .

- Statistical validation : Apply ANOVA to compare IC values across replicates and identify outliers .

Q. What advanced techniques elucidate reaction mechanisms during synthesis?

- Kinetic studies : Monitor intermediate formation via -NMR to identify rate-limiting steps (e.g., enol-keto tautomerism) .

- Mass spectrometry : Detect transient species (e.g., hydrazone intermediates) using ESI-MS .

- In silico modeling : Simulate transition states with Gaussian09 to predict activation energies for cyclization .

Q. How can molecular docking guide target identification for this compound?

- Protein selection : Dock against COX-2 (PDB: 5KIR) or FabH (PDB: 1MZN) using AutoDock Vina .

- Binding affinity : Score hydrogen bonds between the hydroxyphenyl group and Arg120 (COX-2) or His244 (FabH) .

- Validation : Compare docking poses with co-crystallized ligands (e.g., celecoxib) to assess predictive accuracy .

Methodological Resources

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.